N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4OS/c21-15-7-3-12(4-8-15)17-26-19-28(27-17)16(11-30-19)9-10-25-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-8,11H,9-10H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIQCMRCXIHTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological profile, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C21H17ClF3N5OS
- Molecular Weight : 457.91 g/mol
- CAS Number : 894038-12-1
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a trifluoromethylbenzamide moiety. The presence of these functional groups contributes to its biological activity.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a wide range of pharmacological effects:
- Antimicrobial Activity : Compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies on related compounds suggest they can alleviate pain and reduce inflammation through COX inhibition .
- Anticancer Potential : The thiazolo-triazole scaffold has been associated with anticancer activities in various studies. Compounds exhibiting these properties have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cell proliferation. For example, it could inhibit protein kinases or other signaling molecules that promote cancer cell survival .
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial strains. Among them, compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains compared to traditional antibiotics .
- Anti-inflammatory Assessment : In vivo studies utilizing models of acute inflammation demonstrated that compounds similar to this compound significantly reduced paw edema in mice when administered at specific doses .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that derivatives of the thiazolo-triazole scaffold can induce apoptosis and inhibit proliferation effectively at micromolar concentrations .
Summary of Biological Activities
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | A fused heterocyclic ring known for various bioactivities. |
| Chlorophenyl Group | Enhances lipophilicity and biological interaction. |
| Trifluoromethyl Group | Increases the compound's potency and stability. |
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. Studies have demonstrated that compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide can induce apoptosis and cause cell cycle arrest in various cancer cell lines .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives are also recognized for their antifungal properties. Recent reviews highlight their effectiveness against resistant fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by:
- Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and biological interaction.
- Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Efficacy : A study published in Cancer Letters demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited potent anticancer activity against lung cancer cell lines through mechanisms involving apoptosis .
- Antimicrobial Studies : Research documented in the Journal of Antimicrobial Chemotherapy reported that compounds with similar structures showed significant antibacterial activity against multidrug-resistant strains .
- Antifungal Resistance : A study highlighted in Mycoses indicated that thiazolo[3,2-b][1,2,4]triazole derivatives were effective against resistant fungal strains that are typically difficult to treat with conventional antifungals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with derivatives in the provided evidence:
- 1,2,4-Triazole-thiones (Compounds [7–9]) : These feature a 1,2,4-triazole core substituted with 4-X-phenylsulfonyl (X = H, Cl, Br) and 2,4-difluorophenyl groups. Unlike the target compound, they lack the thiazolo ring fusion and trifluoromethyl benzamide group, but exhibit tautomerism between thiol and thione forms, stabilized by electron-withdrawing substituents .
- 606958-10-5 : A thiazolo[3,2-b][1,2,4]triazol-6-one derivative with a 2-nitrobenzylidene and 4-propoxyphenyl group. The nitro and propoxy groups contrast with the target’s chlorophenyl and trifluoromethyl moieties, suggesting divergent electronic profiles .
Spectroscopic and Electronic Properties
- IR Spectroscopy :
Physicochemical and Functional Comparisons
Preparation Methods
Molecular Architecture
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide consists of several key structural components:
- A thiazolo[3,2-b]triazole heterocyclic core
- A 4-chlorophenyl substituent at position 2 of the core
- An ethyl linker at position 6 of the core
- A 4-(trifluoromethyl)benzamide moiety attached to the ethyl linker
The compound's retrosynthetic analysis reveals several disconnection strategies centered around the formation of the fused heterocyclic system and subsequent functionalization reactions.
Retrosynthetic Approach
A strategic retrosynthetic analysis divides the synthesis into three key components:
- Construction of the thiazolo[3,2-b]triazole core
- Introduction of the 4-chlorophenyl group at position 2
- Attachment of the 4-(trifluoromethyl)benzamide via the ethyl linker at position 6
This disconnection approach provides multiple potential synthetic routes depending on the sequence of these transformations.
Core Thiazolo[3,2-b]triazole Synthesis
One-Step Catalyst-Free Procedure
Research published in the Royal Society of Chemistry journals describes an efficient one-step synthesis of thiazolo[3,2-b]triazole derivatives at room temperature. This method employs dibenzoylacetylene and triazole derivatives in a catalyst-free environment, offering excellent yields and streamlined purification.
The reaction proceeds through nucleophilic addition followed by cyclization:
Triazole derivative + Dibenzoylacetylene → Thiazolo[3,2-b][1,2,4]triazole
This method represents a significant advancement over traditional multi-step approaches, allowing for rapid access to the core structure with minimal purification requirements.
Cyclization of 3-Phenacylthiotriazoles
An alternative approach involves the cyclization of 3-phenacylthiotriazoles using polyphosphoric acid. This method has been specifically employed in the synthesis of 6-(substituted-phenyl)thiazolo[3,2-b]triazole derivatives:
1.Triazole-3-thione reacts with substituted-bromoacetophenone in ethanol under reflux conditions for 4 hours to form 3-(substituted-phenacyl)thiotriazoles
- These intermediates are then heated with polyphosphoric acid at 120°C for 2 hours
- The reaction mixture is treated with sodium hydrogen carbonate solution, followed by extraction with dichloromethane
- Crystallization from petroleum ether yields the desired thiazolo[3,2-b]triazoles
This two-step process achieves the core structure with yields ranging from 36-85%, depending on the substituents present.
Synthesis of 4-Chlorophenyl Substituted Derivatives
Direct Incorporation of 4-Chlorophenyl Group
The 4-chlorophenyl group can be introduced directly during the formation of the thiazolo[3,2-b]triazole core by using appropriately substituted starting materials:
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared first through a series of transformations
- This is then reacted with 2-bromo-1-(substituted phenyl)ethanones in the presence of a base to form 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones
- Cyclization using polyphosphoric acid yields 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b]triazoles
The reaction conditions and yields for this synthesis are summarized in Table 1:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol + 2-bromo-1-(substituted phenyl)ethanones | Base, ethanol, reflux, 5h | 75-94 |
| 2 | Cyclization | Polyphosphoric acid, ethanol, reflux, 6h | 70-88 |
Alternative Approach Using Mannich Bases
An alternative approach utilizes Mannich bases for the introduction of the 4-chlorophenyl group:
- Preparation of 4-amino-5-(2-pyridyl)-1,2,4-triazole-3-thione
- Alkylation with N-arylsamidazenimine α-chloroacetamidamide in ethanol with KOH under reflux conditions
- Subsequent cyclization to form the thiazolo[3,2-b]triazole framework
- Introduction of the 4-chlorophenyl group through substituent modification
Attachment of the 4-(Trifluoromethyl)benzamide Moiety
Synthesis of Trifluoromethyl-Substituted Benzamides
The synthesis of trifluoromethyl-substituted benzamides has been described in numerous patents and publications. A key approach involves the hydrolysis of 2-trifluoromethyl benzonitrile to form 2-trifluoromethyl benzamide, which can be adapted for the preparation of 4-(trifluoromethyl)benzamide:
- Preparation of 4-trifluoromethyl benzonitrile through appropriate substitution reactions
- Hydrolysis using sodium hydroxide in aqueous medium at elevated temperatures (typically 100°C)
- Isolation of the 4-(trifluoromethyl)benzamide through filtration and purification
This methodology typically achieves yields of 89-95% with HPLC purity exceeding 97%.
Coupling with the Thiazolo[3,2-b]triazole-Ethyl Intermediate
The final coupling step involves the reaction between a thiazolo[3,2-b]triazole derivative containing an ethyl linker with a terminal amino group and the activated 4-(trifluoromethyl)benzoic acid:
- Preparation of 6-(2-aminoethyl)-2-(4-chlorophenyl)thiazolo[3,2-b]triazole
- Activation of 4-(trifluoromethyl)benzoic acid using coupling reagents such as EDC/HOBt or through conversion to the acid chloride
- Coupling reaction in an appropriate solvent system, typically including a base (e.g., triethylamine)
- Purification through crystallization or chromatography
This approach allows for the selective formation of the target amide bond with yields typically ranging from 70-85%.
Comprehensive Synthetic Routes
Sequential Assembly Strategy
A comprehensive synthetic route to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide can be accomplished through a sequential assembly strategy:
- Synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol from appropriate precursors
- Reaction with a functionalized ethanone derivative containing a protected amino group
- Cyclization to form the thiazolo[3,2-b]triazole core
- Deprotection of the amino group
- Coupling with 4-(trifluoromethyl)benzoic acid or its activated derivative
This route provides a systematic approach to the target compound with overall yields typically in the 35-45% range over five steps.
Convergent Synthesis Approach
A more efficient convergent synthesis can be designed:
- Independent preparation of the thiazolo[3,2-b]triazole core with the 4-chlorophenyl substituent
- Separate synthesis of the 4-(trifluoromethyl)benzamide-functionalized ethyl linker
- Connection of these two advanced intermediates through appropriate functional group transformations
This approach potentially offers higher overall yields (45-55%) and greater flexibility in optimizing each synthetic segment independently.
Optimization Parameters and Reaction Conditions
Critical Parameters for Core Formation
The formation of the thiazolo[3,2-b]triazole core is influenced by several key parameters, as summarized in Table 2:
| Parameter | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | 120°C for cyclization | Increases yield up to 85% | Minimal effect |
| Solvent | Ethanol for initial reaction, no solvent for cyclization | Improves yield by 15-20% | Significant improvement |
| Reaction Time | 4-5h for initial reaction, 2h for cyclization | Optimal balance between conversion and side reactions | Reduces impurity profile |
| Acid Catalyst | Polyphosphoric acid | Critical for cyclization | Potential source of impurities |
| Base | KOH or NaOAc | Influences regioselectivity | Minimal effect |
Optimization of these parameters can significantly improve the overall efficiency of the synthesis.
Functionalization Reactions
Structure-Reactivity Relationships
Effect of Substituents on Cyclization
The nature of the substituents significantly impacts the efficiency of the thiazolo[3,2-b]triazole core formation:
- Electron-withdrawing groups on the phenyl ring (such as 4-chloro or 4-fluoro) tend to facilitate the cyclization step
- The position of substituents affects the reaction rate, with para-substitution generally providing higher yields compared to ortho- or meta-substitution
- The nature of the activating group on the thiol counterpart significantly influences the regioselectivity of the initial addition reaction
These structure-reactivity relationships provide valuable insights for designing optimal synthetic routes to the target compound and related derivatives.
Influence of Reaction Conditions on Stereochemistry
The stereochemical outcome of certain steps, particularly those involving the formation of the ethyl linker, can be influenced by reaction conditions:
- Lower temperatures (-10 to 0°C) during nucleophilic additions favor kinetic control and potentially higher stereoselectivity
- The choice of solvent can impact the conformational preferences of reaction intermediates
- Careful control of reaction parameters can minimize epimerization in sensitive intermediates
These considerations are important for ensuring consistent product quality and reproducible synthesis.
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers significant advantages for several steps in the preparation of the target compound:
- Reduction of reaction times from hours to minutes for the cyclization step
- Improved yields for challenging transformations
- Enhanced selectivity and reduced side product formation
Implementation of microwave conditions has been reported to increase the overall efficiency of thiazolo[3,2-b]triazole synthesis by 15-25%.
Green Chemistry Approaches
Environmentally friendly synthesis methods have been developed for similar compounds and can be adapted for the preparation of the target molecule:
- Aqueous-phase reactions for certain transformations
- Catalyst-free protocols where feasible
- Reduction of hazardous solvents and reagents
- One-pot multi-component reactions to minimize waste and purification steps
These approaches align with sustainable chemistry principles while maintaining or improving synthetic efficiency.
Analytical Characterization
Structural Confirmation Techniques
Comprehensive characterization of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide requires multiple analytical techniques:
- ¹H and ¹³C NMR spectroscopy for structural confirmation
- Mass spectrometry for molecular weight verification and fragmentation pattern analysis
- IR spectroscopy for functional group identification
- X-ray crystallography for definitive structural determination when single crystals are available
These techniques collectively provide unambiguous confirmation of the target compound's structure.
Purity Assessment
The purity of the final product can be evaluated using:
- HPLC analysis with appropriate column selection and mobile phase optimization
- Elemental analysis to confirm elemental composition within acceptable limits
- Melting point determination for crystalline materials
- TLC analysis with multiple solvent systems for comprehensive impurity profiling
Industry standards typically require >95% purity for research-grade materials and >98% for pharmaceutical applications.
Q & A
Q. What are the critical intermediates and synthetic routes for this compound?
The synthesis involves multi-step reactions, often starting with the preparation of thiazolo-triazole and benzamide intermediates. Key steps include:
- Thiazolo-triazole core formation : Cyclization of 4-amino-1,2,4-triazole derivatives with chloro-substituted ketones or aldehydes under reflux with catalysts like acetic acid .
- Benzamide coupling : Amidation of the thiazolo-triazole intermediate with activated 4-(trifluoromethyl)benzoyl chloride in pyridine or DMF . Critical intermediates include 5-chlorothiazol-2-amine and halogenated benzamide precursors. Reaction optimization (e.g., temperature, solvent polarity) is essential to avoid side products like over-chlorinated derivatives .
Q. Which spectroscopic and crystallographic methods are used for structural validation?
- NMR and FT-IR : Confirm functional groups (e.g., trifluoromethyl peaks at ~1100 cm⁻¹ in IR, aromatic protons at δ 7.2–8.5 ppm in ¹H NMR) .
- X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H···N interactions in the thiazole-triazole core) and planarity of the benzamide moiety, critical for stability .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo-triazole core synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, reducing reaction time from 24 hrs to 8 hrs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yield by 15–20% compared to ethanol .
- Temperature control : Maintaining reflux at 80–90°C prevents decomposition of thermally sensitive intermediates .
Q. What strategies address contradictions in reported biological activity data?
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in cytotoxicity assays .
- Metabolic stability testing : Compare half-life (t₁/₂) in liver microsomes to clarify discrepancies in in vivo efficacy .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and report IC₅₀ values with 95% confidence intervals .
Q. How does the trifluoromethyl group influence target binding?
- Lipophilicity enhancement : The CF₃ group increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assay) .
- Electron-withdrawing effects : Stabilizes the benzamide moiety’s conformation, enhancing π-π stacking with hydrophobic enzyme pockets (validated via molecular docking) .
Q. What computational methods predict SAR for analogs?
- QSAR modeling : Use descriptors like molar refractivity and HOMO-LUMO gaps to correlate structural variations (e.g., Cl vs. F substituents) with activity .
- Molecular dynamics simulations : Analyze binding free energy (ΔG) for analogs targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
Q. How are impurities identified and controlled during scale-up?
- HPLC-MS tracking : Detect byproducts (e.g., dechlorinated derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
- Recrystallization optimization : Use methanol/water (7:3 v/v) to remove polar impurities, achieving ≥98% purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
